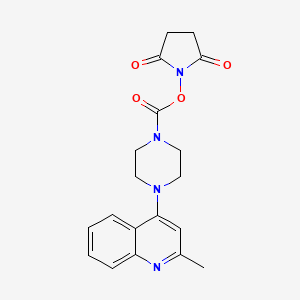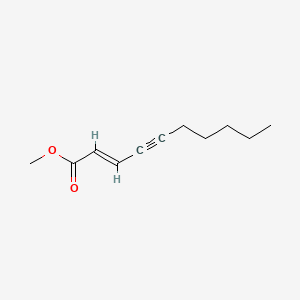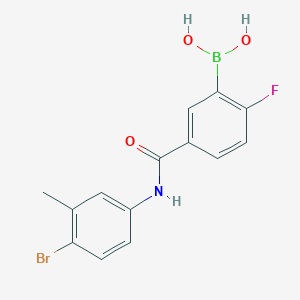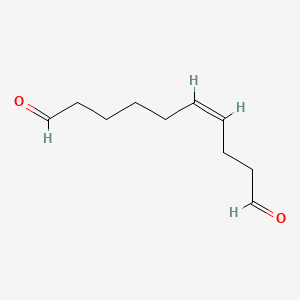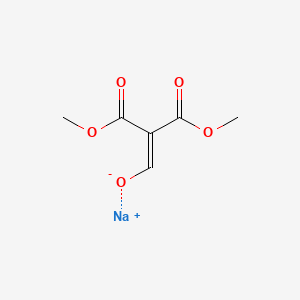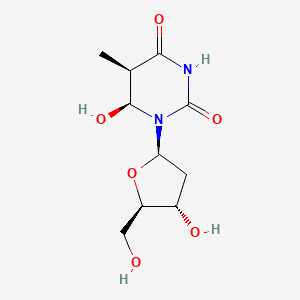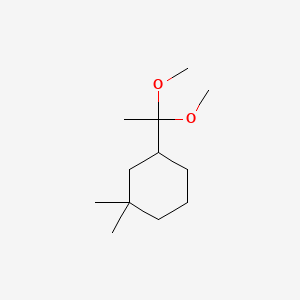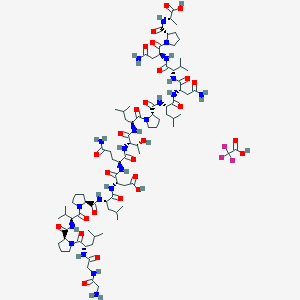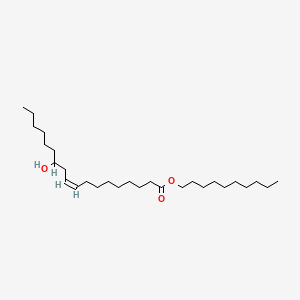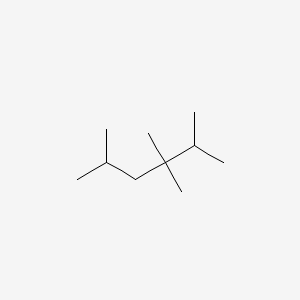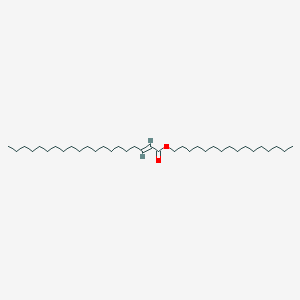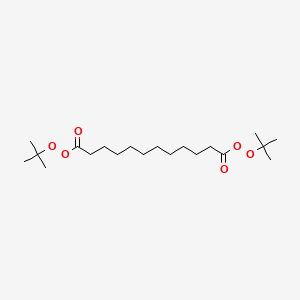
Di-tert-butyl diperoxydodecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl diperoxydodecanedioate is an organic peroxide compound with the molecular formula C20H38O6. It is known for its stability and is often used as a radical initiator in various chemical reactions. This compound is particularly significant in the field of polymer chemistry and organic synthesis due to its ability to generate free radicals upon decomposition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-tert-butyl diperoxydodecanedioate can be synthesized through the reaction of di-tert-butyl peroxide with dodecanedioic acid. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid. The mixture is stirred at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is isolated through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl diperoxydodecanedioate primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can participate in various types of reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: Under certain conditions, it can be reduced to form tert-butyl alcohol and other by-products.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include transition metal catalysts like copper(II) acetate and iron(III) complexes. The reactions are typically carried out at elevated temperatures (above 100°C) to ensure the homolysis of the peroxide bond.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include tert-butyl alcohol, carbon dioxide, and various organic compounds resulting from radical substitution reactions.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl diperoxydodecanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers with specific properties.
Biology: The compound is employed in studies involving oxidative stress and radical-induced damage to biological molecules.
Medicine: Research into the potential therapeutic applications of organic peroxides includes their use as antimicrobial agents and in cancer treatment.
Industry: this compound is used in the manufacturing of plastics, rubbers, and other materials where controlled radical reactions are essential.
Wirkmechanismus
The mechanism of action of di-tert-butyl diperoxydodecanedioate involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate a variety of chemical reactions by abstracting hydrogen atoms from other molecules or adding to double bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-initiating properties but a simpler structure.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis, it also generates tert-butyl radicals upon decomposition.
Uniqueness
Di-tert-butyl diperoxydodecanedioate is unique due to its longer carbon chain, which can influence the solubility and reactivity of the compound in various solvents. This makes it particularly useful in applications where a more hydrophobic radical initiator is required.
Eigenschaften
CAS-Nummer |
93778-66-6 |
|---|---|
Molekularformel |
C20H38O6 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
ditert-butyl dodecanediperoxoate |
InChI |
InChI=1S/C20H38O6/c1-19(2,3)25-23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-26-20(4,5)6/h7-16H2,1-6H3 |
InChI-Schlüssel |
QDBJHJSINHUTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)CCCCCCCCCCC(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


